N-[2-(4-chlorophenoxy)ethyl]-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-CHLOROPHENOXY)ETHYL]-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring, a chlorophenoxy group, and a cyclohexanecarbonyl group, making it a unique and complex molecule.
Preparation Methods
The synthesis of N-[2-(4-CHLOROPHENOXY)ETHYL]-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
N-[2-(4-CHLOROPHENOXY)ETHYL]-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENOXY)ETHYL]-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes .
Comparison with Similar Compounds
N-[2-(4-CHLOROPHENOXY)ETHYL]-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE can be compared with other indole derivatives, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound also contains an indole ring and has shown significant biological activities.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: These compounds have been studied for their antioxidant properties and share a similar synthetic route.
The uniqueness of N-[2-(4-CHLOROPHENOXY)ETHYL]-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27ClN2O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-[3-(cyclohexanecarbonyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C25H27ClN2O3/c26-19-10-12-20(13-11-19)31-15-14-27-24(29)17-28-16-22(21-8-4-5-9-23(21)28)25(30)18-6-2-1-3-7-18/h4-5,8-13,16,18H,1-3,6-7,14-15,17H2,(H,27,29) |
InChI Key |
QODVCQXTUGAKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.